
Aticaprant
Descripción general
Descripción
Aplicaciones Científicas De Investigación
LY-2456302 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar las interacciones del receptor opioide kappa y las vías de señalización.
Biología: Investigado por sus efectos sobre el estrés, el estado de ánimo y las conductas adictivas en modelos animales.
Medicina: Explorado como un posible agente terapéutico para los trastornos del estado de ánimo, la adicción y otras afecciones neuropsiquiátricas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor opioide kappa .
Mecanismo De Acción
LY-2456302 ejerce sus efectos antagonizando selectivamente el receptor opioide kappa. Este receptor participa en la modulación del estrés, el estado de ánimo y las conductas adictivas. Al bloquear el receptor, LY-2456302 puede reducir los efectos negativos asociados con la activación del receptor kappa, como la disforia y la anhedonia. El compuesto ha demostrado eficacia en modelos preclínicos de depresión, ansiedad y adicción .
Análisis Bioquímico
Biochemical Properties
Aticaprant acts as a selective antagonist of the κ-opioid receptor, which is the biological target of the endogenous opioid peptide dynorphin . The compound has a high affinity for the κ-opioid receptor, with a dissociation constant (K_i) of 0.81 nM, compared to 24.0 nM and 155 nM for the μ-opioid receptor and δ-opioid receptor, respectively . This selectivity is crucial for its therapeutic effects, as it minimizes interactions with other opioid receptors that could lead to unwanted side effects. This compound’s interaction with the κ-opioid receptor inhibits the receptor’s activity, which is associated with stress and depressive behaviors .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the κ-opioid receptor. This modulation affects cell signaling pathways, particularly those involved in stress and reward mechanisms . By antagonizing the κ-opioid receptor, this compound reduces the activation of pro-inflammatory cytokines in microglia within the central nervous system, which is believed to contribute to its antidepressant effects . Additionally, this compound has been shown to increase fMRI activation in the ventral striatum during reward anticipation, indicating its role in enhancing reward-related brain activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the κ-opioid receptor, where it acts as a potent and selective antagonist . This binding prevents the receptor from interacting with its endogenous ligand, dynorphin, thereby inhibiting the downstream signaling pathways associated with stress and depressive behaviors . This compound’s selectivity for the κ-opioid receptor over other opioid receptors is a key factor in its therapeutic profile, as it reduces the likelihood of side effects related to non-target receptor interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and a relatively long half-life of 30 to 40 hours . This stability is important for maintaining consistent therapeutic levels of the compound over time. Studies have shown that this compound’s effects on depressive symptoms are sustained over a period of six weeks when used as an adjunct to standard antidepressant therapies . Additionally, the compound’s ability to cross the blood-brain barrier ensures its central effects are maintained throughout the treatment period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound reduces alcohol intake and prevents stress-triggered alcohol seeking in rodents via a κ-opioid receptor-mediated mechanism . The compound has been effective in reducing alcohol relapse-like drinking in a dose-dependent manner, with significant effects observed at doses of 1-3 mg/kg . At higher doses, this compound has been shown to occupy and antagonize the μ-opioid receptor, suggesting potential off-target effects at these concentrations .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve hydroxylation and subsequent conjugation reactions, which facilitate its excretion from the body . The involvement of specific cytochrome P450 enzymes in this compound’s metabolism highlights the importance of considering potential drug-drug interactions when co-administering other medications that are metabolized by the same enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its central effects on the κ-opioid receptors in the brain . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the κ-opioid receptors located on the cell membrane . The compound’s ability to target these receptors is facilitated by its lipophilic nature, which allows it to diffuse across cellular membranes . Post-translational modifications of the κ-opioid receptor, such as phosphorylation, can influence this compound’s binding affinity and efficacy .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LY-2456302 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de pirrolidina y la posterior unión de los grupos fenoxi y fluorobenzamida. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de LY-2456302 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
LY-2456302 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, normalmente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, a menudo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, comúnmente utilizando reactivos como halógenos o nucleófilos
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes a temperaturas controladas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en disolventes anhidros.
Sustitución: Halógenos, nucleófilos y otros reactivos en presencia de catalizadores y bajo condiciones controladas
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar lugar a varios derivados sustituidos dependiendo del nucleófilo o electrófilo utilizado .
Comparación Con Compuestos Similares
LY-2456302 se compara con otros antagonistas del receptor opioide kappa, como:
JDTic: Un antagonista del receptor opioide kappa de acción prolongada con un perfil farmacocinético diferente.
nor-BNI: Otro antagonista de acción prolongada con una estructura química y duración de acción distintas.
CYM-52220 y CYM-52288: Nuevos antagonistas del receptor opioide kappa con duraciones de acción más cortas en comparación con LY-2456302.
Singularidad
LY-2456302 destaca por sus propiedades farmacocinéticas favorables, que incluyen una absorción rápida, una buena biodisponibilidad oral y una ocupación selectiva del receptor opioide kappa central. Estas propiedades lo convierten en un candidato prometedor para el desarrollo clínico y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPMYDSXGRRERG-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151777 | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174130-61-0 | |
| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aticaprant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2456302 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2456302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATICAPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




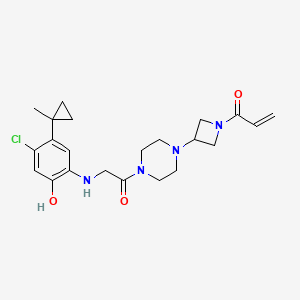
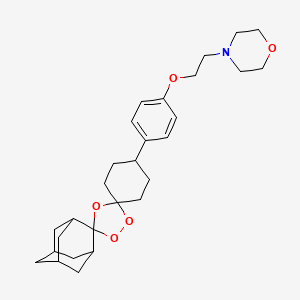
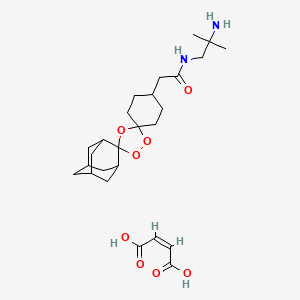
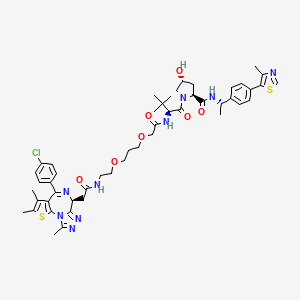



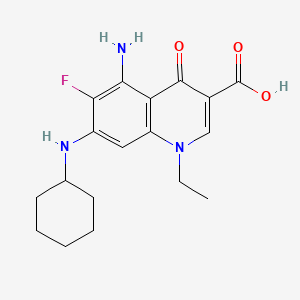
![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

